1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-
Description
Bond Lengths and Angles
- The pyrrole ring exhibits bond lengths consistent with aromatic delocalization:
- The pyridine ring shows slight elongation at the fusion points due to steric strain (C2–C3: 1.45 Å).
- The pyrimidinyl group adopts a nearly perpendicular orientation relative to the parent core, with a dihedral angle of 85°–90°.
Planarity and Distortions
- The fused ring system is largely planar,
Properties
Molecular Formula |
C11H5Cl2IN4 |
|---|---|
Molecular Weight |
390.99 g/mol |
IUPAC Name |
4,5-dichloro-2-iodo-3-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H5Cl2IN4/c12-6-3-17-11-8(9(6)13)7(10(14)18-11)5-1-15-4-16-2-5/h1-4H,(H,17,18) |
InChI Key |
IGSXRZDLCVCBFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C2=C(NC3=NC=C(C(=C23)Cl)Cl)I |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminoacrylonitrile Derivatives
A method reported in Bull. Chem. Soc. Ethiop. (2023) utilizes 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (3a–c ) with active methylene compounds (e.g., acetylacetone, ethyl cyanoacetate) under acidic conditions (HCl catalysis in acetic acid) to form pyrrolo[2,3-b]pyridines. This approach enables regioselective cyclization, though yields depend on substituent electronic effects.
Reaction Scheme :
$$
\text{2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile} + \text{active methylene compound} \xrightarrow{\text{HCl, AcOH}} \text{pyrrolo[2,3-b]pyridine}
$$
Example Yield : 60–88% for analogs 4a–c .
Sequential Halogenation for 4,5-Dichloro and 2-Iodo Substituents
Chlorination at Positions 4 and 5
Chlorination is typically achieved using POCl₃ or Cl₂ under controlled conditions. For example, 4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives are chlorinated via Balz-Schiemann reaction or lithium-halogen exchange. However, regioselectivity for 4,5-dichloro substitution requires directing groups or steric shielding.
Key Conditions :
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| POCl₃ | DMF | 80–100°C | 45–60% | |
| Cl₂ (gas) | Dichloromethane | 0–25°C | 30–50% |
Iodination at Position 2
Iodination is often performed using N-iodosuccinimide (NIS) or iodine monochloride (ICl) . A patent (US20090233956A1) describes iodination of pyrrolo[2,3-b]pyridine in DMF under argon, achieving high regioselectivity at the 2-position.
Reaction Example :
$$
\text{pyrrolo[2,3-b]pyridine} \xrightarrow{\text{NIS, DMF, Ar}} \text{2-iodopyrrolo[2,3-b]pyridine}
$$
Yield : ~70–80%.
Introduction of 3-(5-Pyrimidinyl) Group
Suzuki-Miyaura Cross-Coupling
The 3-position pyrimidinyl group is typically introduced via palladium-catalyzed cross-coupling . For example, 3-iodopyrrolo[2,3-b]pyridine reacts with 5-pyrimidinylboronic acid under Suzuki conditions.
Optimized Conditions :
| Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80°C | 60–75% | |
| PdCl₂(dppf) | Cs₂CO₃ | THF | 100°C | 50–65% |
Note : The presence of electron-withdrawing substituents (e.g., Cl) on the pyrrolo[2,3-b]pyridine ring enhances coupling efficiency.
Alternative Routes: Nucleophilic Aromatic Substitution
For electron-deficient pyrrolo[2,3-b]pyridine derivatives, 5-pyrimidinylamine can displace a leaving group (e.g., bromine) at the 3-position. This method is less common but avoids palladium catalysts.
Example Reaction :
$$
\text{3-bromopyrrolo[2,3-b]pyridine} + \text{5-pyrimidinylamine} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-(5-pyrimidinyl)pyrrolo[2,3-b]pyridine}
$$
Yield : ~40–50%.
Final Assembly: 4,5-Dichloro-2-iodo-3-(5-pyrimidinyl) Derivative
Stepwise Halogenation and Coupling
A typical synthetic pathway involves:
- Core synthesis : Pyrrolo[2,3-b]pyridine via cyclocondensation.
- Chlorination : Sequential 4,5-dichlorination using POCl₃.
- Iodination : 2-Iodo substitution with NIS.
- Cross-coupling : 3-(5-pyrimidinyl) introduction via Suzuki reaction.
Example Workflow :
$$
\begin{align}
\text{Core} &\xrightarrow{\text{POCl₃}} \text{4,5-dichloro} \xrightarrow{\text{NIS}} \text{2-iodo} \xrightarrow{\text{Suzuki}} \text{3-(5-pyrimidinyl)} \
&\quad \text{Yield: 30–40% overall}
\end{align}
$$
Challenges and Optimization Strategies
Regioselectivity in Halogenation
Chlorination at 4,5 positions requires directing groups (e.g., electron-withdrawing substituents) to minimize over-chlorination. For example, NO₂ or CF₃ groups can guide Cl addition.
Stability of Iodinated Intermediate
The 2-iodo intermediate is light-sensitive and prone to decomposition. Storage at 2–8°C under inert atmosphere is recommended.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering its oxidation state and potentially leading to the formation of new derivatives.
Coupling Reactions: The pyrimidinyl group can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine: A related compound with similar structural features but lacking the iodine and pyrimidinyl substituents.
3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine: Another similar compound with bromine and chlorine substituents.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)- is unique due to the presence of the iodine and pyrimidinyl groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound for specific research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine is of particular interest for its potential as an anti-cancer agent and its interaction with fibroblast growth factor receptors (FGFRs).
- Chemical Formula : C₇H₄Cl₂N₂
- CAS Number : 1142192-58-2
- Molecular Weight : 187.03 g/mol
- Structure : The compound features a dichloro and iodo substitution pattern on the pyrrolo ring system, which is crucial for its biological activity.
FGFR Inhibition
Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects against fibroblast growth factor receptors (FGFRs). Specifically, the compound has shown:
- IC50 Values :
- FGFR1: 7 nM
- FGFR2: 9 nM
- FGFR3: 25 nM
- FGFR4: 712 nM
These values indicate that the compound is particularly effective against FGFR1 and FGFR2, which are implicated in various cancers. In vitro studies revealed that the compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, highlighting its potential as an anti-cancer therapeutic agent .
Anti-inflammatory Activity
Another aspect of the biological profile of this compound includes its anti-inflammatory properties. A derivative was evaluated for its ability to inhibit tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to inflammatory stimuli. This suggests a role in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-b]pyridine derivatives can be significantly influenced by their structural modifications. For instance:
- Dichloro and Iodo Substituents : These halogen substitutions enhance binding affinity to FGFRs.
- Pyrimidine Ring Addition : The presence of a pyrimidinyl group contributes to increased potency against cancer cell lines.
Case Study 1: Breast Cancer Inhibition
In a study focusing on breast cancer cell lines, the compound was tested for its ability to inhibit cell migration and invasion. Results indicated that it not only reduced cell proliferation but also significantly impaired the invasive capabilities of cancer cells, suggesting a dual mechanism of action—both cytotoxic and anti-metastatic effects .
Case Study 2: Anti-inflammatory Mechanism
Another investigation assessed the compound's effects on macrophage activation. The results demonstrated a marked decrease in pro-inflammatory cytokine production when treated with the compound, indicating its potential application in diseases where inflammation plays a critical role .
Summary Table of Biological Activities
| Activity Type | Observations | IC50 Values |
|---|---|---|
| FGFR Inhibition | Potent inhibition across FGFR1-4 | FGFR1: 7 nM |
| FGFR2: 9 nM | ||
| FGFR3: 25 nM | ||
| FGFR4: 712 nM | ||
| Breast Cancer Proliferation Inhibition | Induced apoptosis and reduced migration/invasion | Not specified |
| Anti-inflammatory Effects | Decreased TNF-α release from macrophages | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
